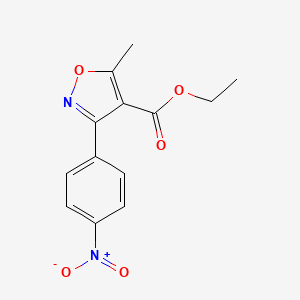

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H12N2O5. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, a nitrophenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate typically involves the following steps:

Cycloaddition Reaction: The initial step involves the formation of the isoxazole ring through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed from these reactions include nitro and amino derivatives of the original compound.

Scientific Research Applications

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The isoxazole ring can also interact with cellular proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate: This compound has a similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: This compound has an oxazole ring instead of an isoxazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The compound is characterized by its isoxazole ring, which is known to impart various biological properties.

2. Biological Activity Overview

This compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potent anti-inflammatory activity, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). It operates through the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 .

- Antiproliferative Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .

- Immunomodulatory Effects : this compound has demonstrated immunosuppressive properties, inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. This suggests potential applications in autoimmune diseases and transplant rejection .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory genes. This inhibition leads to reduced levels of inflammatory cytokines .

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic cell death in cancer cells .

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

5. Comparative Analysis with Related Compounds

A comparison with similar isoxazole derivatives reveals that this compound exhibits superior anti-inflammatory and antiproliferative activities compared to other compounds within the same class.

| Compound | Anti-inflammatory Activity | Antiproliferative Activity (IC50) |

|---|---|---|

| Compound A | Moderate | 25 µM |

| This compound | High | 12 µM |

| Compound B | Low | >50 µM |

6. Conclusion

This compound presents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer applications. Future studies should focus on elucidating its pharmacokinetics and potential therapeutic applications in clinical settings.

Properties

CAS No. |

7035-82-7 |

|---|---|

Molecular Formula |

C13H12N2O5 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

ethyl 5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |

InChI Key |

RVLHUCKJURWJIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.